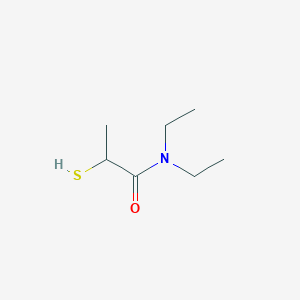
1-Methyl-2,4,5-triphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,4,5-triphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three phenyl groups and a methyl group attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,4,5-triphenyl-1H-imidazole typically involves multi-component reactions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate . The reaction conditions are generally mild, and the process can be conducted under solvent-free conditions, making it environmentally friendly .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-Methyl-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Methyl-2,4,5-triphenyl-1H-imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the imidazole ring .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,4,5-triphenyl-1H-imidazole can be compared with other similar compounds, such as:
2,4,5-Triphenyl-1H-imidazole: Lacks the methyl group at the 1-position, which can influence its reactivity and biological activity.
1-Methyl-2,4,5-trisubstituted imidazoles: These compounds have different substituents at the 2, 4, and 5 positions, which can significantly alter their chemical and biological properties.
1-Methyl-4,5-diphenyl-2-substituted imidazoles: These derivatives have only two phenyl groups and a different substituent at the 2-position, affecting their overall activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
22397-44-0 |
|---|---|
Molekularformel |
C22H18N2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-methyl-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C22H18N2/c1-24-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)23-22(24)19-15-9-4-10-16-19/h2-16H,1H3 |
InChI-Schlüssel |
DTBNQONUTILGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphanium bromide](/img/structure/B14717137.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)



![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)



![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
